molecular formula C13H20BrNO4S B12267298 4-bromo-N-butyl-2,5-dimethoxy-N-methylbenzene-1-sulfonamide

4-bromo-N-butyl-2,5-dimethoxy-N-methylbenzene-1-sulfonamide

Cat. No.: B12267298
M. Wt: 366.27 g/mol
InChI Key: JGZBBVHEJRJOAI-UHFFFAOYSA-N
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Description

4-bromo-N-butyl-2,5-dimethoxy-N-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a bromine atom, two methoxy groups, a butyl group, a methyl group, and a sulfonamide group attached to a benzene ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-butyl-2,5-dimethoxy-N-methylbenzene-1-sulfonamide typically involves multiple steps, starting from a benzene derivative. One common method involves the bromination of 2,5-dimethoxybenzene to introduce the bromine atom at the 4-position. This is followed by the sulfonation of the benzene ring to introduce the sulfonamide group. The final steps involve the alkylation of the sulfonamide group with butyl and methyl groups under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and solvents to facilitate the reactions and improve efficiency. The final product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-butyl-2,5-dimethoxy-N-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

4-bromo-N-butyl-2,5-dimethoxy-N-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-butyl-2,5-dimethoxy-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2,5-dimethoxyphenethylamine: A compound with similar structural features but different functional groups.

    4-bromo-2,5-dimethoxyamphetamine: Another related compound with distinct biological activities.

Uniqueness

4-bromo-N-butyl-2,5-dimethoxy-N-methylbenzene-1-sulfonamide is unique due to the presence of the butyl and sulfonamide groups, which confer specific chemical and biological properties. These features distinguish it from other similar compounds and make it of particular interest in various research fields.

Properties

Molecular Formula

C13H20BrNO4S

Molecular Weight

366.27 g/mol

IUPAC Name

4-bromo-N-butyl-2,5-dimethoxy-N-methylbenzenesulfonamide

InChI

InChI=1S/C13H20BrNO4S/c1-5-6-7-15(2)20(16,17)13-9-11(18-3)10(14)8-12(13)19-4/h8-9H,5-7H2,1-4H3

InChI Key

JGZBBVHEJRJOAI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC

Origin of Product

United States

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